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Acetoin-13C4

Cat. No.: B1152706
M. Wt: 92.08
Attention: For research use only. Not for human or veterinary use.
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Description

Principles and Methodological Foundations of Stable Isotope Labeling in Biological Systems

Stable isotope labeling is predicated on the principle that isotopes of an element, while differing in neutron number and mass, exhibit nearly identical chemical properties. This allows isotopically labeled molecules to participate in biochemical reactions in a manner indistinguishable from their unlabeled counterparts. The core of the methodology involves the introduction of a substrate enriched with a stable isotope, such as ¹³C, deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), into a biological system. As the organism or cell culture metabolizes this labeled substrate, the isotope becomes incorporated into various downstream metabolites.

The analytical foundation of this technique relies on the ability to differentiate between the labeled and unlabeled forms of molecules. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used for this purpose. Mass spectrometry separates molecules based on their mass-to-charge ratio, allowing for the detection and quantification of the mass shift introduced by the isotopic label. NMR spectroscopy, on the other hand, detects the presence of specific isotopes based on their distinct nuclear spin properties, providing information about the position of the label within the molecule. By analyzing the distribution and abundance of the isotopic label in various metabolites over time, researchers can map metabolic pathways and quantify the rates of metabolic reactions, a practice known as metabolic flux analysis.

The Significance of ¹³C Isotopes as Metabolic Tracers

Carbon-13 is a naturally occurring, stable isotope of carbon. While the vast majority of carbon in nature is ¹²C, ¹³C has a natural abundance of approximately 1.1%. This low natural abundance provides a clear baseline against which the incorporation of an administered ¹³C-labeled tracer can be measured, offering a high signal-to-noise ratio in experimental setups.

Several key characteristics contribute to the prominence of ¹³C as a metabolic tracer:

Stability and Safety: Unlike radioactive isotopes such as ¹⁴C, ¹³C is non-radioactive and therefore poses no radiation hazard. This makes it safe for use in a wide range of experimental models, including human studies.

Chemical Identity: The chemical behavior of ¹³C-containing molecules is virtually identical to their ¹²C-containing counterparts, ensuring that they are processed by enzymes and metabolic pathways in the same manner.

Versatility in Labeling: The carbon backbone is fundamental to the structure of all major classes of biomolecules, including carbohydrates, lipids, proteins, and nucleic acids. This allows for the synthesis of a vast array of ¹³C-labeled precursors that can be used to probe a wide spectrum of metabolic pathways.

Analytical Detectability: The mass difference of one atomic mass unit between ¹³C and ¹²C is readily detectable by modern mass spectrometers, enabling precise quantification of isotopic enrichment in metabolites. Furthermore, the nuclear spin of ¹³C makes it amenable to analysis by NMR, which can provide detailed information about the intramolecular position of the label.

These attributes have established ¹³C as the gold standard for stable isotope-based metabolic research, facilitating detailed investigations into central carbon metabolism, amino acid biosynthesis, fatty acid metabolism, and numerous other cellular processes.

Conceptual Framework for Utilizing Acetoin-¹³C₄ in Advanced Academic Investigations

Acetoin-¹³C₄ is a specialized isotopic tracer in which all four carbon atoms of the acetoin (B143602) molecule have been replaced with the ¹³C isotope. americanchemicalsuppliers.com This comprehensive labeling provides a distinct and unambiguous mass signature, making it a powerful tool for specific research applications. The utility of Acetoin-¹³C₄ in advanced academic investigations is primarily centered on two key conceptual frameworks:

Metabolic Pathway Elucidation: Acetoin (3-hydroxy-2-butanone) is a key intermediate in various metabolic pathways, particularly in microorganisms, where it is involved in butanediol (B1596017) fermentation. By introducing Acetoin-¹³C₄ into a biological system, researchers can trace the flow of these four labeled carbon atoms through subsequent biochemical reactions. Analysis of the ¹³C labeling patterns in downstream metabolites can reveal the activity of specific enzymes and the connectivity of metabolic pathways. For instance, the conversion of Acetoin-¹³C₄ to 2,3-butanediol (B46004) can be unequivocally tracked, providing quantitative data on the flux through this pathway.

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in mass spectrometry-based metabolomics, stable isotope-labeled compounds serve as ideal internal standards. Because Acetoin-¹³C₄ shares the same chemical and physical properties as its unlabeled form, it co-elutes during chromatographic separation and exhibits identical ionization efficiency in the mass spectrometer's ion source. However, it is clearly distinguishable by its higher mass. By adding a known amount of Acetoin-¹³C₄ to a biological sample, it can be used to accurately quantify the absolute concentration of endogenous, unlabeled acetoin. This is achieved by measuring the ratio of the signal intensity of the unlabeled acetoin to that of the labeled internal standard, which corrects for sample loss during preparation and variations in instrument response.

The use of a fully labeled compound like Acetoin-¹³C₄ minimizes the potential for isotopic scrambling and provides a robust analytical signal, enhancing the precision and reliability of both qualitative pathway analysis and quantitative metabolite measurements.

Properties

Molecular Formula

¹³C₄H₈O₂

Molecular Weight

92.08

Synonyms

(±)-3-Hydroxybutan-2-one-13C4;  (±)-Acetoin-13C4;  1-Hydroxyethyl methyl ketone-13C4;  2,3-Butanolone-13C4;  2-Hydroxy-3-butanone-13C4;  3-Hydroxy-2-butanone-13C4;  3-Hydroxyl-2-butanone-13C4;  3-Oxo-2-butanol-13C4;  Acetyl Methyl Carbinol-13C4;  DL-Acetoin-1

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment for Acetoin 13c4 Production

Laboratory-Scale Preparation Methodologies for Fully Labeled Acetoin-13C4

The synthesis of fully labeled this compound is not a trivial process and can be approached through chemical synthesis, enzymatic routes, or microbial fermentation, each requiring a ¹³C-labeled precursor.

Chemical Synthesis: A plausible chemical route for the synthesis of this compound can be adapted from established methods for its unlabeled counterpart. One such method involves the self-condensation of acetaldehyde (B116499) catalyzed by a thiazole (B1198619) salt. A patented method for the synthesis of 3-hydroxy-2-butanone (acetoin) utilizes paraldehyde, a trimer of acetaldehyde, as a stable starting material. google.com In a laboratory setting for isotopic labeling, this would necessitate the use of fully labeled [¹³C₂]acetaldehyde. The reaction proceeds via the high-temperature depolymerization of [¹³C₆]paraldehyde to [¹³C₂]acetaldehyde, which then undergoes a catalytic coupling and condensation in a "one-pot" reaction to form this compound. google.com The use of a thiazole salt catalyst is critical for this transformation. This synthetic approach offers the advantage of a controlled chemical environment, potentially leading to high conversion rates and selectivity. google.com

Enzymatic and Microbial Synthesis: Biosynthetic pathways offer an alternative and highly specific route to this compound. In many microorganisms, acetoin (B143602) is naturally produced from pyruvate (B1213749). medsciencegroup.us The metabolic pathway involves the condensation of two molecules of pyruvate to form α-acetolactate, which is then decarboxylated to acetoin. Therefore, feeding a microbial culture, such as Saccharomyces cerevisiae or Lactococcus lactis, with fully labeled [¹³C₃]pyruvate could yield this compound. nih.govmdpi.com

Recent studies have also demonstrated the production of acetoin from glucose. Research using hyperpolarized ¹³C NMR has shown that the influx of [1-¹³C]glucose in Lactococcus lactis leads to the formation of acetoin. mdpi.com A 2024 study further supports this by tracing the carbons from [¹³C₆]-glucose to the formation of [¹³C₄]-dimethylglyoxal, for which acetoin is a direct precursor. nih.gov This suggests that fermentation of fully labeled [¹³C₆]-glucose by an appropriate engineered microorganism could be a viable strategy for producing this compound. nih.gov This biological approach can be highly efficient, with engineered strains of S. cerevisiae reportedly producing high titers of acetoin.

Evaluation of Isotopic Purity and Enrichment Levels in Synthesized this compound

Following synthesis, a rigorous evaluation of the isotopic purity and enrichment level of this compound is essential to ensure its suitability for research applications. This is typically accomplished using a combination of spectroscopic and spectrometric techniques.

Analytical Methods: The primary methods for confirming the identity and isotopic enrichment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the molecular weight of the synthesized compound, which should correspond to that of this compound (92.08 g/mol ). musechem.comresearchgate.netscbt.com Isotope Ratio Mass Spectrometry (IRMS) can provide a precise measurement of the ¹³C enrichment level. researchgate.net

Purity and Enrichment Data: Commercially available this compound serves as a benchmark for the expected purity and enrichment levels. Certificates of Analysis from various suppliers indicate that high isotopic purity is achievable. For instance, some commercial sources guarantee an isotopic purity of greater than 95%. medchemexpress.com The chemical purity is also assessed, often by methods like Thin-Layer Chromatography (TLC), with typical purities reported at 97% or higher. medchemexpress.com

The following table summarizes the typical specifications for synthesized this compound based on data from commercial suppliers and analytical methodologies.

ParameterTypical Specification/MethodSource
Appearance Off-White Semi-Solid
Identification (¹H-NMR) Complies with structure
Identification (¹³C-NMR) Complies with structure
Molecular Formula ¹³C₄H₈O₂ musechem.comscbt.com
Molecular Weight 92.08 musechem.comscbt.com
Isotopic Purity > 95% medchemexpress.com
Chemical Purity (TLC) 97%
Storage Atmosphere Inert Gas medchemexpress.com

These analytical checks are critical to validate that the synthesized this compound is suitable for its intended use in sensitive applications like metabolic flux analysis and as a reliable internal standard in quantitative mass spectrometry. musechem.comsigmaaldrich.com

Advanced Analytical Spectroscopic and Chromatographic Methods for Acetoin 13c4 Analysis

Mass Spectrometry-Based Approaches for Isotopologue and Isotopomer Profiling of Acetoin-13C4

Mass spectrometry (MS) is a powerful tool for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. When coupled with chromatographic separation techniques, it allows for the detailed profiling of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for acetoin (B143602) analysis. In the context of this compound, GC-MS is instrumental in tracing the metabolic fate of the labeled carbon atoms. The high sensitivity of GC-MS allows for the detection and quantification of even low-abundance metabolites derived from this compound. uni-saarland.de

The methodology typically involves the extraction of metabolites from a biological sample, followed by derivatization to increase volatility and improve chromatographic separation. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule, and for isotopically labeled compounds like this compound, it reveals the mass isotopomer distribution. uni-saarland.de This information is crucial for elucidating metabolic pathways and quantifying fluxes through different routes. uni-saarland.de For instance, the incorporation of ¹³C from this compound into downstream metabolites can be monitored to understand the flow of carbon through central metabolic pathways. researchgate.net

Table 1: GC-MS Parameters for Volatile Metabolite Analysis

ParameterTypical Setting
Column DB-5MS or similar non-polar column
Injection Mode Splitless or split
Injector Temperature 250 °C
Oven Program Temperature gradient optimized for metabolite separation
Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Full scan or Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for this compound Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for analyzing a wide range of metabolites that are not amenable to GC-MS due to their polarity or thermal lability. nih.gov In this compound research, LC-MS/MS provides high sensitivity and selectivity for the quantification of the labeled compound and its metabolic products in complex biological matrices. nih.govlcms.cz

The separation in LC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. researchgate.net Reversed-phase chromatography is commonly used for separating moderately polar compounds like acetoin and its derivatives. eurl-pesticides.eu Following separation, the analytes are introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. eurl-pesticides.eu

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by selecting a precursor ion (e.g., the molecular ion of a metabolite of this compound), fragmenting it, and then analyzing the resulting product ions. lcms.czeurl-pesticides.eu This technique, often performed in the multiple reaction monitoring (MRM) mode, allows for highly selective and sensitive quantification, even in complex samples. lcms.czeurl-pesticides.eu The use of stable isotope-labeled internal standards, such as this compound itself, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. umn.eduacs.org

Table 2: LC-MS/MS Parameters for Non-Volatile Metabolite Analysis

ParameterTypical Setting
Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile/methanol with additives like formic acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI) in positive or negative mode
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM) or Full Scan with fragmentation

Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) for High-Resolution this compound Isotopomer Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful technique for the analysis of charged metabolites, offering high separation efficiency and short analysis times. nih.gov For this compound research, CE-MS/MS is particularly valuable for the high-resolution analysis of isotopomers, providing detailed insights into metabolic pathways. nih.gov

In CE, ions are separated in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. nih.gov This technique is well-suited for the analysis of small, polar metabolites that can be challenging to retain and separate by LC. nih.gov

When coupled with a high-resolution mass spectrometer, such as an Orbitrap or TOF, CE-MS can accurately determine the mass of isotopologues, allowing for the confident identification of labeled compounds. nih.gov CE-MS/MS further enhances specificity by providing fragmentation data, which can be used to determine the position of the ¹³C label within a molecule. nih.gov This level of detail is critical for distinguishing between different metabolic routes that may lead to the same product but with a different labeling pattern. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional 13C Enrichment in this compound and Downstream Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. In the context of this compound, NMR is uniquely capable of determining the specific position of the ¹³C labels within the molecule and its downstream metabolites, which is crucial for elucidating complex metabolic networks. uni-saarland.defrontiersin.org

One-Dimensional (1D) NMR Applications for this compound Tracer Studies

One-dimensional (1D) ¹³C NMR spectroscopy directly detects the ¹³C nuclei in a sample. chemicalbook.com By analyzing the ¹³C NMR spectrum of metabolites from a study using this compound, researchers can identify which carbon positions in the downstream metabolites have become enriched with ¹³C. frontiersin.org The intensity of the signals in the ¹³C spectrum is proportional to the abundance of the ¹³C isotope at each position, allowing for the quantification of positional enrichment. uni-saarland.de

Table 3: Key ¹³C NMR Chemical Shifts for Acetoin

Carbon PositionApproximate Chemical Shift (ppm)
C=O (Ketone) ~210
CH-OH ~75
CH₃ (adjacent to C=O) ~25
CH₃ (adjacent to CH-OH) ~20

Note: Chemical shifts can vary depending on the solvent and other experimental conditions. chemicalbook.com

Two-Dimensional (2D) NMR for Detailed this compound Carbon Flow Elucidation

Two-dimensional (2D) NMR experiments provide even more detailed information by showing correlations between different nuclei in a molecule. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful in ¹³C tracer studies.

An HSQC experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms. mdpi.com By analyzing the HSQC spectrum of a metabolite pool from an this compound experiment, one can simultaneously determine the ¹H and ¹³C chemical shifts of the labeled positions, aiding in the unambiguous assignment of signals.

HMBC experiments, on the other hand, show correlations between protons and ¹³C atoms that are two or three bonds away. This is extremely useful for tracing the connectivity of carbon atoms within a molecule and determining the labeling pattern of metabolites. uni-saarland.de For example, by observing correlations between a proton on one carbon and a labeled carbon several bonds away, the flow of ¹³C from this compound through a metabolic pathway can be meticulously mapped out. uni-saarland.de The combination of 1D and 2D NMR techniques provides a comprehensive understanding of the metabolic fate of this compound. researchgate.netresearchgate.net

Computational Tools and Software for Deconvolution and Interpretation of 13C-Labeling Data from this compound Experiments

The analysis of data from experiments utilizing this compound, and more broadly in ¹³C metabolic flux analysis (¹³C-MFA), is heavily reliant on sophisticated computational tools. These software packages are essential for processing raw analytical data, correcting for natural isotope abundances, and ultimately estimating metabolic fluxes within a complex biochemical network. The interpretation of labeling patterns in acetoin, a C4 compound, provides valuable insights into the metabolic state of the central carbon metabolism, particularly the pathways converging at the pyruvate (B1213749) node.

The general workflow for analyzing ¹³C labeling data, including that of this compound, involves several key computational steps. Initially, raw data from analytical instruments, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), is processed to identify and quantify the different mass isotopomers of the target metabolite. This is followed by a crucial deconvolution step to correct for the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O, ²⁹Si) in both the metabolite itself and any derivatizing agents used for analysis. The resulting corrected mass isotopomer distributions (MIDs) are then fed into a metabolic model, where an iterative optimization algorithm adjusts the intracellular flux values to achieve the best possible fit between the experimentally measured MIDs and the MIDs simulated by the model.

Several software platforms have been developed to facilitate these complex calculations. While many of these tools are designed for comprehensive ¹³C-MFA studies that analyze the labeling of multiple metabolites (primarily proteinogenic amino acids), their principles and functionalities are directly applicable to the interpretation of data from this compound. In such studies, the labeling pattern of acetoin serves as an additional constraint to refine the accuracy of the calculated fluxes.

A prominent software package utilized in studies where acetoin production is a factor is INCA (Isotopomer Network Compartmental Analysis) . researchgate.netetas.com INCA is a powerful MATLAB-based platform for ¹³C-MFA that can handle both steady-state and isotopically non-stationary data. etas.comnih.govd-nb.infonih.govvanderbilt.edu When analyzing data from an experiment involving this compound, INCA would be used to perform the following key tasks:

Model Integration: The metabolic reaction network, including the pathways leading to acetoin synthesis from pyruvate, is defined within the software. This includes specifying the carbon atom transitions for each reaction. researchgate.net

Data Input: Experimental data, including the measured mass isotopomer distributions of derivatized acetoin and other metabolites (like amino acids), as well as extracellular flux rates (e.g., glucose uptake, acetoin secretion), are supplied to the model. researchgate.net

Flux Estimation: INCA then employs optimization algorithms to minimize the difference between the measured and simulated MIDs, thereby estimating the intracellular metabolic fluxes. nih.gov

Statistical Analysis: The software also provides statistical tools to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes. d-nb.info

The deconvolution of mass spectra is a critical prerequisite for accurate MID determination. This process is computationally intensive, especially for derivatized molecules. For instance, when acetoin is analyzed by GC-MS, it is often derivatized with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create a more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivative. researchgate.net The deconvolution algorithm must account for the natural abundance of isotopes in the carbon, hydrogen, oxygen, and nitrogen atoms of acetoin, as well as the silicon atoms in the TBDMS group.

The fragmentation of the derivatized molecule in the mass spectrometer provides crucial information for isotopomer analysis. For TBDMS-derivatized compounds, a characteristic fragment is [M-57]⁺, which corresponds to the loss of a tert-butyl group and contains the entire carbon backbone of the original molecule. nih.gov Analysis of the MID of this fragment is particularly useful for determining the labeling state of acetoin.

The table below summarizes some of the computational tools and their roles in the analysis of ¹³C-labeling data, with applicability to this compound experiments.

Software/ToolPrimary FunctionKey Features Relevant to this compound Analysis
INCA Comprehensive ¹³C-Metabolic Flux AnalysisModels complex metabolic networks including acetoin biosynthesis pathways. researchgate.net Performs flux estimation by fitting simulated MIDs to experimental data. nih.gov Supports both steady-state and non-stationary isotopic labeling experiments. d-nb.infonih.govvanderbilt.edu
WuFlux User-friendly platform for ¹³C-MFAProvides templates for metabolic networks and facilitates data input. github.io Includes the WuFlux-Ms Tool for the correction of raw mass spectrometry data for natural isotope abundances. researchgate.net
OpenMebius ¹³C-Metabolic Flux Analysis SoftwareIntegrates information from ¹³C-labeling and mass balance to estimate intracellular metabolic flux distribution. github.io Can handle both steady-state and isotopically non-stationary MFA. vanderbilt.edu
13CFLUX2 Software for simulation and data evaluation in ¹³C-MFAAnother established tool for quantifying intracellular fluxes by fitting NMR or MS-derived labeling data. github.io
ChemStation/Xcalibur Instrument control and initial data processingSoftware associated with GC-MS instruments (e.g., from Agilent or Thermo Fisher Scientific) used for peak integration and extraction of raw mass spectra. maranasgroup.com
Custom Scripts (e.g., in Python, MATLAB) Data processing and specialized analysisOften used for bespoke data handling tasks, such as the deconvolution of overlapping peaks in chromatograms or the automated integration of specific ion fragments from raw GC-MS data. nih.gov

Research Findings

In a study on Bacillus licheniformis aimed at enhancing poly-γ-glutamic acid production, ¹³C-MFA was conducted using the INCA software. researchgate.net The researchers measured the production rates of byproducts, including acetoin. researchgate.net Although the primary focus was on amino acid labeling, the metabolic model explicitly included reactions for acetoin synthesis:

2 Pyruvate → α-acetolactate + CO₂

α-acetolactate → Acetoin + CO₂

The measured rate of acetoin secretion was a critical input for the model, helping to constrain the flux distribution around the pyruvate node. The study found that under certain genetic modifications, the flux of overflow metabolism from pyruvate to acetoin and 2,3-butanediol (B46004) decreased by 26.93%. nih.gov This demonstrates how the analysis, facilitated by software like INCA, can quantify shifts in carbon flow towards or away from acetoin production.

Another study on Zymomonas mobilis also utilized INCA for ¹³C-MFA to understand the metabolic flux distribution in a strain engineered for 2,3-butanediol production, with acetoin as a key intermediate. acs.org The labeling data from tracer experiments, along with the production rates of biomass, 2,3-BDO, and acetoin, were fitted to a metabolic model. acs.org This integrated analysis provided a quantitative understanding of the carbon redistribution among different pathways.

These examples highlight that while the direct deconvolution of the this compound mass spectrum is a fundamental step, the ultimate interpretation of this data is achieved by integrating it into a broader metabolic network model using specialized software. The labeling pattern in acetoin, when analyzed with these computational tools, provides a quantitative measure of the flux through its biosynthetic pathway, offering valuable insights for metabolic engineering and systems biology.

Applications of Acetoin 13c4 in Quantitative Metabolic Flux Analysis Mfa

Elucidating Central Carbon Metabolic Pathways with Acetoin-13C4 Tracers

This compound serves as a tracer to investigate the intricate network of central carbon metabolism. researchgate.net When cells metabolize this compound, the labeled carbon atoms are incorporated into various intermediates of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govnih.gov By analyzing the distribution of the 13C label in key metabolites and proteinogenic amino acids, which are derived from precursors in central metabolism, researchers can deduce the relative activities of these pathways. researchgate.netresearchgate.net

For instance, the labeling pattern in amino acids can reveal the entry points and flow of carbon through the TCA cycle. nih.gov This information is crucial for understanding how cells generate energy, produce biomass, and respond to genetic or environmental changes. researchgate.netresearchgate.net The use of specifically labeled tracers like this compound, often in combination with other labeled substrates such as [1,2-¹³C]glucose, enhances the precision of flux estimations. nih.gov

Tracing Acetoin (B143602) Biosynthesis Pathways and Related Metabolites in Microbial Systems

This compound is instrumental in studying its own biosynthesis and the metabolism of related compounds in various microorganisms. dal.camdpi.com This is particularly relevant in food science and biotechnology, where acetoin is an important flavor compound and a precursor for other chemicals. mdpi.comresearchgate.net

Investigation of Acetoin Anabolic Routes (e.g., via Alpha-Acetolactate Synthase and Decarboxylase)

The primary route for acetoin biosynthesis in many bacteria begins with the condensation of two pyruvate (B1213749) molecules to form α-acetolactate, a reaction catalyzed by α-acetolactate synthase. dal.caresearchgate.net Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase. dal.ca By supplying this compound to a microbial culture, researchers can study the reverse of this pathway or related metabolic exchanges. More commonly, a 13C-labeled precursor like glucose or pyruvate is used to trace the forward flux towards acetoin. nih.gov The resulting labeling pattern in acetoin and its precursors confirms the activity of this pathway and can reveal the influence of factors like oxygen availability on the production of acetoin and its precursor, diacetyl. researchgate.net

For example, studies in Lactococcus lactis have shown that under aerobic conditions, increased activity of α-acetolactate synthase leads to higher production of diacetyl and acetoin. researchgate.net

Deciphering Acetoin Catabolism and Cleavage Pathways

Microorganisms can also break down acetoin. The use of this compound allows researchers to follow the catabolic fate of this molecule. One key pathway is the acetoin cleavage system, which can convert acetoin into acetyl-CoA and other products. nih.gov Tracing the 13C label from this compound into metabolites like acetate (B1210297) or components of the TCA cycle provides direct evidence for the activity of these catabolic routes. science.gov This information is vital for metabolic engineering efforts aimed at either maximizing or minimizing acetoin accumulation in industrial fermentation processes. researchgate.net

Quantification of Carbon Flux Partitioning Ratios Using this compound Data

Data derived from this compound labeling experiments are critical for quantifying flux partitioning at key metabolic branch points. fmach.itresearchgate.net For example, at the pyruvate node, carbon can be directed towards the TCA cycle, fermentation pathways (leading to products like lactate (B86563) or ethanol), or anabolic routes for amino acid synthesis. researchgate.net The isotopic labeling patterns in metabolites downstream of these branch points, as determined by analyzing samples from cultures fed with this compound or its 13C-labeled precursors, allow for the calculation of the percentage of carbon flowing through each competing pathway. nih.govresearchgate.net

This quantitative data is essential for understanding the metabolic phenotype of an organism and for identifying potential targets for metabolic engineering to redirect carbon flux towards a desired product. researchgate.netresearchgate.net

Computational Modeling and Simulation of Metabolic Networks Based on this compound Labeling Patterns

The isotopomer distribution data obtained from this compound tracer experiments are integrated into computational models of metabolism. nih.govscience.gov Software packages like INCA and MetaFluxNet use this data, along with a stoichiometric model of the metabolic network and measured extracellular rates (e.g., substrate uptake and product secretion), to calculate a comprehensive map of intracellular fluxes. nih.govscience.gov

These models can simulate the metabolic state of the cell under different conditions and predict the effects of genetic modifications. science.gov For instance, a model could be used to simulate how knocking out a specific gene would redistribute metabolic fluxes, based on the constraints imposed by the 13C-labeling data. This predictive capability is a cornerstone of modern systems biology and metabolic engineering. uni-saarland.de

Interactive Data Table: Example of 13C-Labeling Data in Amino Acids from a Tracer Experiment

This table illustrates the type of mass isotopomer distribution (MID) data that can be obtained from a 13C tracer experiment. The values represent the percentage of the amino acid pool that contains a certain number of 13C atoms (M+0 being unlabeled, M+1 having one 13C atom, etc.). This data would be used in computational models to calculate metabolic fluxes.

Amino AcidPrecursor MetaboliteM+0M+1M+2M+3M+4M+5
AlaninePyruvate45.210.535.88.5
ValinePyruvate30.18.225.57.920.38.0
Glutamateα-Ketoglutarate22.612.318.915.720.510.0
AspartateOxaloacetate38.915.128.417.6
Serine3-Phosphoglycerate50.311.830.17.8

Research on the Role of Acetoin 13c4 in Microbial Physiology and Biotechnological Processes

Impact of Acetoin-13C4 on Understanding Microbial Carbon Storage and Redox Balance

The production or consumption of acetoin (B143602) is intricately linked to a microbe's strategy for managing carbon flow and maintaining intracellular redox balance, specifically the ratio of NADH to NAD+. Using 13C-labeled substrates that are converted into acetoin provides a direct window into these fundamental processes.

Research in various bacteria has shown that acetoin production is a key metabolic branch point used to divert carbon flux away from pathways that would lead to excessive acidification or redox stress. For instance, in Lactococcus lactis, real-time tracking of metabolism using hyperpolarized [U-13C,2H]glucose revealed that resting cells initially channel glucose influx into acetoin production rather than lactate (B86563). mdpi.com This metabolic choice helps to control the intricate interdependencies of its metabolism. mdpi.com In Vibrio cholerae, the genes for acetoin biosynthesis are crucial for viability when glucose is present, as acetoin production helps prevent harmful intracellular acidification. nih.gov

Furthermore, studies on genetically modified organisms highlight the role of acetoin metabolism in regenerating oxidized coenzymes (NAD+), which are essential for sustained glycolysis. dal.ca In lactate dehydrogenase-deficient Lactococcus lactis, cometabolism of glucose and [2-13C]acetate under specific pH conditions demonstrated that acetate (B1210297) was converted exclusively to ethanol (B145695). asm.org This pathway is a mechanism to reoxidize NADH, underscoring the critical role of C4 compounds like acetoin and their metabolic pathways in maintaining the cellular NADH/NAD+ ratio. asm.org The competition for NADH between different enzymatic pathways dictates the final product profile, and isotopic tracers are invaluable for quantifying these metabolic decisions. asm.org

Analysis of this compound Incorporation in Fermentation Processes for Bio-based Product Development

Isotopically labeled acetoin and its precursors are instrumental in developing and optimizing fermentation processes for a wide range of bio-based chemicals and materials. By tracing the path of 13C atoms, scientists can identify metabolic bottlenecks, quantify the efficiency of pathways, and guide the engineering of microbial cell factories. science.govnih.gov

Optimization of Microbial Strains for Enhanced Acetoin Production Using 13C-Tracer Methodologies

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to map the flow of carbon through a cell's metabolic network. researchgate.net By feeding microbes a 13C-labeled carbon source (like 13C-glucose) and analyzing the labeling patterns in metabolites and amino acids, researchers can calculate the rates of all major intracellular reactions. researchgate.netnih.gov This quantitative understanding is essential for rational metabolic engineering aimed at overproducing a target compound like acetoin. plos.orgplos.org

Several strategies have been successfully employed to enhance acetoin production based on insights from such tracer studies:

Blocking Competing Pathways: In Bacillus subtilis, a common strategy involves deleting genes that divert carbon away from acetoin. For example, disrupting the gene for acetoin reductase (bdhA), which converts acetoin to 2,3-butanediol (B46004), has been shown to significantly increase the final acetoin titer. plos.org

Activating Silent Pathways: A remarkable metabolic switch was observed in Klebsiella pneumoniae. Activating a normally silent glycerol (B35011) catabolism pathway redirected over 90% of the carbon flux towards acetoin biosynthesis, transforming it from a minor byproduct into the main product. nih.gov

Cofactor Engineering: The acetoin synthesis pathway is redox-sensitive. Overexpressing enzymes like NADH oxidase can help regenerate NAD+, relieving redox stress and further improving acetoin yields in engineered B. subtilis. plos.org

The table below summarizes findings from various metabolic engineering studies aimed at improving acetoin production.

OrganismEngineering StrategyKey Findings & OutcomesCitations
Bacillus subtilisDisruption of acetoin reductase (bdhA) and overexpression of NADH oxidase.Final acetoin titer reached 56.7 g/L. plos.org
Bacillus subtilisEngineering for simultaneous utilization of glucose, xylose, and arabinose.Achieved 62.2 g/L acetoin from a mixed-sugar feed, demonstrating potential for lignocellulosic feedstocks. plos.orgplos.org
Klebsiella pneumoniaeActivation of a silent glycerol catabolism pathway (glp system).Redirected >90% of carbon flux to acetoin, achieving 32.2 g/L from glycerol. nih.gov
Lactococcus lactisAddition of pyruvate (B1213749) as a co-substrate with glucose.Increased acetoin formation approximately 400-fold without genetic engineering. mdpi.com
Escherichia coliCo-expression of diacetyl reductase and enzymes for NADH regeneration.Developed an efficient whole-cell biocatalyst for producing optically pure (S)-acetoin. rsc.org

Studies on Flavor and Aroma Compound Biogenesis Utilizing this compound as a Precursor

Acetoin is a key precursor to many important flavor and aroma compounds used in the food industry. nih.govplos.org Its buttery, creamy flavor is desirable in many products, and it serves as the starting material for other molecules like diacetyl (intense butter flavor), 2,3-butanediol (a solvent and flavor carrier), and various pyrazines (nutty, roasted aromas). escholarship.orgnih.gov

Using this compound or its labeled precursors allows for definitive confirmation of these biosynthetic pathways. For example:

2,3-Butanedione (B143835) (Diacetyl) and 2,3-Butanediol: Studies using D-Glucose-13C6 fed to Rothia mucilaginosa and Streptococcus salivarius showed direct incorporation of the 13C label into 2,3-butanedione, confirming that these bacteria produce the flavor compound via pyruvate metabolism, which proceeds through acetoin. escholarship.org In Lactobacillus paracasei, citrate (B86180) metabolism was shown to produce both acetoin and 2,3-butanediol. nih.gov

Tetramethylpyrazine: This compound, known for its characteristic roasted aroma in foods like cocoa and coffee, can be synthesized from acetoin. frontiersin.orgresearchgate.net High-yield production of acetoin is the first critical step in a two-step chemo-biotechnological process to create tetramethylpyrazine. frontiersin.org

Linking Microbes to Volatiles: In studies of complex microbial communities, 13C-labeled substrates can pinpoint which specific microbes are responsible for producing certain volatile compounds. For example, by feeding mice 13C-labeled D-arabinose, researchers identified acetoin as a characteristic metabolite produced directly by the gut bacterium Bacteroides thetaiotaomicron. biorxiv.org

The table below lists some important flavor and aroma compounds derived from the acetoin metabolic pathway.

CompoundCommon Flavor/Aroma DescriptionPrecursor(s)Citations
AcetoinButtery, creamyPyruvate, α-Acetolactate plos.org
Diacetyl (2,3-Butanedione)Intense butterα-Acetolactate, Acetoin escholarship.orgnih.gov
2,3-ButanediolSolvent, flavor carrierAcetoin nih.gov
2,3,5,6-TetramethylpyrazineRoasted, nutty, cocoa-likeAcetoin, Ammonium frontiersin.orgresearchgate.net
2-Acetyl-1-pyrrolinePopcorn, roastedProline, Ornithine, Methylglyoxal researchgate.net
Various PyrazinesNutty, toasted, earthyAmino acids, Acetoin researchgate.net

Genetic and Environmental Perturbations Affecting this compound Metabolism in Model Organisms

The production and consumption of acetoin are tightly regulated in response to both genetic and environmental changes. Using 13C-labeled tracers allows for the precise quantification of how these perturbations reroute metabolic flux.

Genetic Perturbations:

Gene Deletion: The deletion of the lactate dehydrogenase gene (ldh) in Lactococcus lactis forces the cell to find alternative ways to regenerate NAD+. Under certain conditions, this leads to increased flux towards ethanol production from acetate, a pathway closely linked with acetoin metabolism for maintaining redox balance. asm.org

Regulatory Gene Modulation: In Vibrio cholerae, acetoin production is dually regulated. It is repressed by the quorum-sensing activator AphA at low cell density and activated by the acetate-responsive regulator AlsR. nih.gov Deleting aphA leads to a significant increase in acetoin production, demonstrating its role as a specific repressor. nih.gov

Environmental Perturbations:

pH and Oxygen: The metabolism of L. lactis is highly sensitive to pH. At a lower pH, the activity of enzymes that dissipate pyruvate, such as α-acetolactate synthase (a key enzyme in acetoin synthesis), is more efficient. asm.org The presence of oxygen also shifts fermentation from homolactic to mixed-acid, including acetoin production.

Substrate Availability: The presence of different carbon sources or co-substrates can dramatically alter metabolic fluxes. In L. lactis, adding pyruvate to a glucose fermentation significantly boosted acetoin production. mdpi.com Similarly, supplementing chickpea milk with citrate stimulated the production of acetoin and 2,3-butanediol by L. paracasei. nih.gov In Vibrio natriegens, overflow metabolism during growth on glucose leads to the secretion of large amounts of acetate, which lowers the medium pH and influences subsequent metabolic activity. researchgate.net

The following table summarizes the effects of various perturbations on acetoin-related metabolism.

OrganismPerturbationObserved Effect on MetabolismCitations
Lactococcus lactisGenetic: Deletion of lactate dehydrogenase (ldh)Shifts metabolism from lactate to mixed-acid fermentation, including pathways linked to acetoin for redox balance. asm.org
Vibrio choleraeGenetic: Deletion of repressor gene aphAIncreases production of acetoin. nih.gov
Klebsiella pneumoniaeGenetic: Activation of silent glp genesMassive redirection of carbon flux from glycerol to acetoin. nih.gov
Lactococcus lactisEnvironmental: Low external pHEnhances efficiency of pyruvate-dissipating enzymes, favoring acetoin pathway. asm.org
Lactococcus lactisEnvironmental: Addition of pyruvate co-substrateDramatically increases acetoin yield. mdpi.com
Lactobacillus paracaseiEnvironmental: Addition of citrateStimulates production of acetoin and 2,3-butanediol. nih.gov

Application of Acetoin 13c4 As an Internal Standard in Quantitative Analytical Methodologies

Principles of Stable Isotope Dilution Assays (SIDA) for Acetoin (B143602) Quantification

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. nist.gov For acetoin quantification, Acetoin-13C4 is the preferred internal standard. umn.edu

The core principle of SIDA lies in the chemical and physical similarities between the analyte (acetoin) and its stable isotope-labeled internal standard (this compound). acanthusresearch.com this compound is chemically identical to native acetoin, but several of its carbon atoms are replaced with the heavier, non-radioactive ¹³C isotope. musechem.comacanthusresearch.com This mass difference, typically of three or more mass units for small molecules, allows a mass spectrometer to differentiate between the endogenous analyte and the added standard, while their shared chemical properties ensure they behave identically during every stage of the analytical process. acanthusresearch.comscioninstruments.com

The process involves these key steps:

Spiking: A precisely known quantity of this compound is added to the sample containing an unknown quantity of native acetoin.

Equilibration and Preparation: The sample is homogenized to ensure the internal standard is thoroughly mixed with the native analyte. It then undergoes all sample preparation steps, such as extraction, cleanup, and derivatization, alongside the analyte. scioninstruments.com

Analysis: The prepared sample is analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). scioninstruments.comuni-saarland.de The instrument measures the signal response for both the native acetoin and the this compound.

Quantification: The concentration of the native acetoin is calculated based on the ratio of the signal intensity of the analyte to that of the known amount of the internal standard.

Because any loss of analyte during the complex sample preparation process is mirrored by a proportional loss of the this compound standard, the ratio of the two compounds remains constant. scispace.com This principle ensures that the final calculated concentration is unaffected by variations in sample recovery, making SIDA a highly robust and accurate quantification method. acanthusresearch.com

Enhancing Accuracy and Precision in the Measurement of Endogenous Acetoin and Related Compounds

The use of this compound in SIDA significantly enhances the accuracy and precision of quantitative measurements, establishing it as a "gold standard" method in bioanalysis. scispace.comnih.gov Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. This compound improves both of these critical parameters.

The key to this enhancement is the near-perfect chemical and physical mimicry of the analyte by the stable isotope-labeled internal standard. acanthusresearch.com Unlike other types of internal standards, such as structural analogs, which may have different extraction efficiencies, chromatographic retention times, or ionization efficiencies, this compound behaves virtually identically to endogenous acetoin. scispace.com This co-elution and identical behavior during sample workup mean that any variability introduced during the analytical procedure is effectively canceled out when the ratio of the analyte to the standard is calculated.

Research studies have demonstrated the superior performance of SIDA using this compound for quantifying acetoin in complex food matrices. For instance, in the analysis of aroma compounds in bagels and UHT milk, SIDA was employed to obtain reliable concentration data, which is crucial for understanding flavor chemistry and off-flavor development. umn.edunih.gov In one study, acetoin and diacetyl in UHT milk were quantified using their respective ¹³C₄-labeled stable isotope surrogates to ensure the precision of the analysis. umn.edu

Table 1: Research Findings on Acetoin Quantification Using SIDA
Study FocusMatrixAnalytical MethodInternal StandardKey FindingReference
Aroma Profiling of BagelsBagels (long cold fermented)GC-MSAcetoin-¹³C₄Quantified 22 key aroma compounds, including acetoin, with high accuracy to differentiate between fermentation times. The concentration of acetoin was found to be as high as 12,950 µg/kg. nih.gov
Maillard Reaction in UHT MilkUHT MilkLC/MS/MSAcetoin-¹³C₄Successfully quantified Maillard reaction products, demonstrating that the use of the stable isotope internal standard allowed for precise measurement despite the complexity of the milk matrix. umn.edu
Aroma of Pea Protein IsolatesPea Protein IsolateUHPLC-MS/MSVarious, including diacetyl-d₆ (related ketone)Omission tests confirmed that acetoin was a minor contributor to the overall aroma in this specific matrix, a conclusion reliant on accurate quantification via SIDA. mdpi.com
Aroma of Fermented Sour WheySour WheyGC-O, SIDA[¹³C₄] 2,3-butanedione (B143835) (diacetyl)Quantification via SIDA was used to calculate Odor Activity Values (OAVs) to determine the key odorants in the final product. mdpi.com

The precision of methods using this compound is typically demonstrated by a low relative standard deviation (RSD), often below 15%, which is a common acceptance criterion in bioanalytical method validation. nih.govtum.de This high level of precision ensures that differences observed between samples are due to true variations in acetoin concentration rather than analytical variability.

Matrix Effect Compensation and Method Validation Using this compound Standards

One of the most significant challenges in quantitative analysis using mass spectrometry is the "matrix effect." nih.gov This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., salts, lipids, or sugars in food and biological samples) interfere with the ionization of the target analyte in the mass spectrometer's ion source. scioninstruments.comnih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov

This compound is an ideal tool for overcoming this challenge. Because it co-elutes with the native acetoin and has the same chemical structure, it is subjected to the exact same ionization suppression or enhancement effects from the matrix components. scioninstruments.com As a result, the ratio of the analyte signal to the internal standard signal remains constant and independent of the matrix effect. scioninstruments.com This ability to compensate for matrix effects is a primary reason why stable isotope-labeled internal standards are strongly recommended for regulated bioanalysis. nih.gov

Method validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. The use of this compound is integral to this process, particularly for satisfying the validation requirements set by regulatory bodies. Validation experiments typically include:

Matrix Factor (MF) Assessment: To quantitatively assess the matrix effect, the signal response of an analyte spiked into a post-extraction blank matrix is compared to the response in a neat solution. nih.gov Using this compound, an IS-normalized MF can be calculated (MF of analyte / MF of IS). A value close to 1.0 demonstrates that the internal standard has effectively compensated for any signal suppression or enhancement. nih.gov

Accuracy and Precision in Different Matrix Lots: To ensure the method is robust, accuracy and precision are evaluated by analyzing samples prepared in at least six different lots of the matrix. nih.gov The consistent performance across different sources of matrix demonstrates the reliability of the compensation provided by this compound.

Recovery: While SIDA corrects for analyte loss, determining the recovery helps in optimizing the extraction procedure. tum.de this compound allows for an accurate assessment of the extraction efficiency from the matrix.

Table 2: Illustrative Example of Matrix Effect Compensation using this compound
ParameterAnalysis without Internal StandardAnalysis with this compound (SIDA)
Analyte Response (Neat Solution)100,000 countsAnalyte: 100,000 counts IS: 105,000 counts
Analyte Response (in Matrix Extract)50,000 counts (Signal Suppression)Analyte: 50,000 counts IS: 52,500 counts
Calculated Matrix Factor (MF)0.5 (Significant Suppression)Analyte MF: 0.5 IS MF: 0.5 IS-Normalized MF: 1.0
Quantitative ResultInaccurate (50% lower than true value)Accurate (Ratio of Analyte/IS remains constant: ~0.95)

Studies on various complex matrices have shown that calibration curves generated with and without the matrix (standard addition vs. matrix-free calibration) may not be parallel, indicating a significant matrix effect. nih.gov However, when a stable isotope-labeled internal standard is used, it effectively bridges this gap, ensuring that the method provides accurate results even in the presence of strong matrix interference. nih.gov

Future Perspectives and Emerging Research Avenues for Acetoin 13c4 Studies

Integration of Acetoin-13C4 Tracing with Multi-Omics Data

The integration of data from this compound tracing experiments with other "omics" disciplines, such as transcriptomics, proteomics, and lipidomics, offers a powerful, systems-level view of cellular metabolism. This multi-omics strategy allows researchers to connect changes in gene expression (transcriptomics) and protein abundance (proteomics) with the metabolic fate of this compound. science.gov

By combining these datasets, scientists can build more comprehensive models of metabolic networks. For instance, observing how the introduction of this compound influences not only metabolic fluxes but also the expression of genes encoding metabolic enzymes and the abundance of those enzymes themselves, provides a more complete picture of cellular regulation and response. This integrated approach is crucial for understanding how organisms adapt to different conditions and for identifying key regulatory nodes in metabolic pathways.

Recent studies have highlighted the potential of combining 13C labeling with compound-specific isotope analysis of microbial biomarkers and metabolites to trace specific anabolic pathways within diverse microbial communities. science.gov This approach can identify the metabolic activities of individual functional groups within a complex ecosystem. The use of multi-omics data integration is seen as a cutting-edge technique to interpret and examine metabolic behavior in response to genetic or environmental changes. science.gov

Development of High-Throughput 13C-Tracer Metabolomics Workflows for this compound

The demand for analyzing large sample sets in metabolomics studies has driven the development of high-throughput workflows. nih.gov For this compound, this involves creating rapid and robust analytical methods to quantify the incorporation of the 13C label into various metabolites. nih.gov The goal is to reduce sample analysis time while maintaining high data quality, consistency, and reliability. ufl.edu

Key developments in this area include the automation of sample extraction and the optimization of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govufl.edu For example, a recently developed three-minute UHPLC-MS method allows for the rapid profiling of central metabolic pathways, making it feasible to analyze hundreds of samples per day. nih.gov Such methods are essential for large-scale studies, including clinical research and personalized medicine, where a high volume of samples needs to be processed efficiently. nih.gov These high-throughput methods have proven to be linear, reproducible, selective, and sensitive for the analysis of central carbon and nitrogen metabolism. nih.gov

The development of rapid and highly accurate methods for 13C tracer-based metabolomics, such as those combining capillary electrophoresis with mass spectrometry (CE-MS), allows for the analysis of small sample volumes with high accuracy. nih.govoup.com These advanced techniques can even reveal the position of labeled carbons, which is crucial for elucidating detailed metabolic pathways. oup.com

Novel Academic Applications of this compound in Complex Biological and Food Systems

The application of this compound is expanding beyond traditional metabolic studies into more complex systems, offering new insights in both biology and food science.

In the realm of biological systems , this compound can be used to study the intricate metabolic interactions within microbial communities. Systems biology approaches are enabling detailed investigations of complex systems, such as mixed culture fermentations. uni-saarland.de For example, tracing the flow of carbon from this compound can help to understand the metabolic contributions of different microbial species in a consortium and how they interact to perform complex biochemical transformations. This has significant implications for fields like environmental microbiology and the study of the gut microbiome.

In food systems , this compound is a valuable tool for understanding and optimizing fermentation processes. It can be used to trace the formation of flavor compounds and other metabolites that contribute to the sensory and nutritional properties of fermented foods. uni-saarland.demdpi.com For instance, in the production of plant-based milk alternatives, understanding the metabolic pathways of flavor formation by fermenting microbes is crucial for improving product quality. uni-saarland.deresearchgate.net Studies have used 13C-labeled precursors to elucidate biosynthetic pathways of key molecules in fermented products. uni-saarland.de Additionally, this compound can be employed as an internal standard for the accurate quantification of its unlabeled counterpart, acetoin (B143602), a key flavor compound in products like yogurt. mdpi.comumn.edu This is critical for quality control and for studying the impact of processing conditions on flavor development. mdpi.comumn.edu

Q & A

Q. What are the critical considerations for synthesizing and characterizing Acetoin-13C4 with isotopic purity?

  • Methodological Answer: Synthesis protocols should specify isotopic labeling efficiency (e.g., using 13C-enriched precursors) and purity validation via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For characterization, include retention time comparisons with unlabeled Acetoin in HPLC and isotopic abundance quantification via MS . Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and cross-referencing with established protocols for analogous 13C-labeled compounds .

Q. How can researchers ensure accurate quantification of this compound in microbial metabolic studies?

  • Methodological Answer: Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS. Calibrate instruments with isotopically pure this compound standards and validate linearity across expected concentration ranges. For microbial cultures, account for isotopic dilution by unlabeled metabolites via kinetic modeling .

Q. What analytical techniques are most suitable for distinguishing this compound from its unlabeled counterpart in complex biological matrices?

  • Methodological Answer: High-resolution MS (HRMS) with stable isotope tracing or tandem MS (MS/MS) with selective ion monitoring can differentiate isotopic peaks. Pair with chromatographic separation (e.g., GC or LC) to resolve co-eluting metabolites. Validate specificity using spiked samples and negative controls .

Q. How should researchers design controls for this compound tracer experiments in metabolic flux analysis?

  • Methodological Answer: Include unlabeled Acetoin controls to assess background signal and isotopic scrambling. Use time-course sampling to track isotopic steady-state and validate tracer incorporation via isotopomer distribution analysis (IDA). Ensure biological replicates to address variability .

Q. What are the best practices for reporting this compound data in publications?

  • Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, characterization, and purity data in the main text or supplementary materials. For raw data, provide accession numbers in public repositories (e.g., MetaboLights) and cite analytical protocols explicitly .

Advanced Research Questions

Q. How can contradictions in this compound metabolic flux data be resolved across different microbial systems?

Q. What strategies optimize the integration of this compound tracer data with multi-omics datasets (e.g., transcriptomics, proteomics)?

  • Methodological Answer: Apply correlation networks or machine learning models to link isotopic enrichment patterns with gene/protein expression. Use pathway enrichment tools (e.g., KEGG Mapper) to contextualize flux data. Ensure temporal alignment of omics sampling points to capture dynamic interactions .

Q. How do researchers address isotopic dilution effects when this compound is used in long-term cell culture studies?

  • Methodological Answer: Model isotopic dilution using kinetic parameters (e.g., substrate uptake rates and pool sizes). Supplement cultures with periodic 13C tracer pulses to maintain labeling efficiency. Validate via parallel experiments with static labeling and dynamic flux profiling .

Q. What experimental designs mitigate confounding variables in this compound-based studies of host-microbe interactions?

  • Methodological Answer: Use gnotobiotic models to control microbial communities. Pair this compound tracing with spatially resolved techniques (e.g., MALDI imaging) to localize metabolite exchange. Include sham-treated controls to distinguish host vs. microbial contributions .

Q. How can researchers validate hypotheses about this compound’s role in metabolic cross-talk between organelles (e.g., mitochondria and peroxisomes)?

  • Methodological Answer:
    Employ subcellular fractionation combined with 13C tracing to isolate organelle-specific fluxes. Use fluorescent biosensors or isotope-edited NMR to monitor real-time metabolite trafficking. Cross-validate with computational models of compartmentalized metabolism .

Methodological Standards and Cross-Cutting Themes

  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectra, flux maps, and computational scripts .
  • Statistical Rigor: Apply ANOVA or t-tests to compare isotopic enrichment across conditions, reporting effect sizes and confidence intervals .
  • Ethical Citation: Cite primary literature for synthesis protocols and avoid over-reliance on non-peer-reviewed sources (e.g., commercial websites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.